2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid
Overview
Description
2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid is a fluorinated aromatic compound with the molecular formula C11H10F3NO2 and a molecular weight of 245.2 g/mol . This compound is characterized by the presence of three fluorine atoms and a pyrrolidine ring attached to a benzoic acid core. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid typically involves the following steps:
Fluorination: The introduction of fluorine atoms into the aromatic ring is achieved through electrophilic fluorination reactions. Common reagents include Selectfluor and N-fluorobenzenesulfonimide (NFSI).
Pyrrolidine Substitution: The pyrrolidine ring is introduced via nucleophilic substitution reactions. Pyrrolidine can be reacted with a suitable precursor, such as a halogenated benzoic acid derivative, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Functionalized derivatives with various substituents
Scientific Research Applications
2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
2,3,5-Trifluoro-4-pyrrolidin-1-ylbenzoic acid can be compared with other fluorinated aromatic compounds:
2,4,6-Trifluorobenzoic acid: Similar in structure but lacks the pyrrolidine ring, leading to different chemical properties and reactivity.
4-Fluorobenzoic acid: Contains only one fluorine atom, resulting in lower electron-withdrawing effects and different reactivity patterns.
2,3,5-Trifluoroaniline: Contains an amino group instead of a carboxylic acid, leading to different applications and reactivity
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in the development of new materials, pharmaceuticals, and bioactive compounds.
Properties
IUPAC Name |
2,3,5-trifluoro-4-pyrrolidin-1-ylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-7-5-6(11(16)17)8(13)9(14)10(7)15-3-1-2-4-15/h5H,1-4H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDOTYVIDXPSQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C(=C2F)F)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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